ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate
Description
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3, a methoxy (-OMe) group at position 5, and an ethyl ester (-COOEt) at position 2. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as oxidation to a carboxylic acid or conjugation with other moieties . This compound is primarily used as a synthetic intermediate in drug discovery, particularly for developing kinase inhibitors or allosteric modulators .
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-6,14-15H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRFHSCSTWUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxyindole, which can be synthesized from 5-methoxyaniline through a Fischer indole synthesis. The next step involves the formylation of the indole ring at the 3-position, followed by reduction to introduce the hydroxymethyl group. Finally, esterification with ethyl chloroformate yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to yield carboxylic acid derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Ethyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate | 65-78% | |
| Oxidation | CrO₃ (Jones reagent) | Ethyl 3-oxo-5-methoxy-1H-indole-2-carboxylate | 52% |
This transformation is critical for synthesizing bioactive indole-2-carboxylic acid derivatives with enhanced polarity.
Ester Hydrolysis
The ethyl ester group participates in hydrolysis under basic or acidic conditions:
Hydrolyzed products serve as intermediates for synthesizing amide-linked conjugates in drug discovery .
Nucleophilic Substitution
The indole nitrogen and hydroxymethyl group enable substitution reactions:
Indole Nitrogen Functionalization
| Reagent | Product | Key Conditions | Yield | Source |
|---|---|---|---|---|
| Boc₂O | 1-Boc-3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate | DMAP, CH₂Cl₂ | 89% | |
| Tosyl chloride | 1-Tosyl derivative | Pyridine, 0°C | 75% |
Boc protection is widely used to stabilize the indole nitrogen during subsequent reactions.
Hydroxymethyl Group Substitution
| Reaction | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, R-OH | Ether derivatives | Stereospecific | |
| Appel reaction | CBr₄, PPh₃ | Bromomethyl derivative | Halogenation precursor |
Electrophilic Aromatic Substitution
The methoxy group activates the indole ring at specific positions:
| Position | Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| C4 | Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 60% | |
| C7 | Bromination | Br₂/FeCl₃ | 7-Bromo derivative | 45% |
Methoxy-directed substitutions enable precise functionalization for medicinal chemistry applications .
Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in amide bond formation:
| Coupling Reagent | Amine Partner | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | 2,3-Dihydro-1H-inden-5-amine | N-(2-(1-((Indenyl)methyl)-indol-3-yl)ethyl)benzamide | 68% | |
| DCC/DMAP | 4-Pyridinylamine | Pyridinylamide conjugate | 73% |
These reactions are instrumental in developing kinase inhibitors and antimicrobial agents .
Reductive Transformations
The hydroxymethyl group can be reduced to modify electronic properties:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 3-Methyl-5-methoxy-1H-indole-2-carboxylate | 81% | |
| NaBH₄/I₂ | MeOH, RT | Same as above | 65% |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=Most) | Preferred Reactions |
|-------------------|--------------------------|
Scientific Research Applications
Chemistry
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate serves as a building block in the synthesis of more complex indole derivatives. It can undergo various chemical reactions:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.
These reactions enable the development of novel compounds with tailored properties for specific applications.
The compound has demonstrated significant biological activities, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity :
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, studies have shown that certain indole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, which is crucial given the rising issue of antibiotic resistance .
Anticancer Effects :
The compound may induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. Structural modifications at the indole positions have been shown to significantly alter cytotoxicity profiles against cancer cells .
Case Study: Indole Derivatives
A study involving a series of indolyl-pyridinyl-propenones demonstrated that specific substitutions increased cytotoxicity against glioblastoma cells while maintaining good methuosis-inducing activity. This suggests that this compound could exhibit similar properties depending on its structural context .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be integrated into various industrial processes, enhancing the development of innovative products.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and methoxy groups can influence its binding affinity and specificity, while the indole core provides a scaffold for interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate can be elucidated by comparing it to analogs with variations in substituent groups, ester chains, or substitution patterns. Below is a detailed analysis supported by data from diverse sources:
Substituent Effects at Position 3
The hydroxymethyl group at position 3 distinguishes the target compound from related derivatives. Key comparisons include:
- Hydroxymethyl (-CH₂OH) vs. Hydroxyl (-OH): Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate () replaces the hydroxymethyl with a hydroxyl group. The hydroxymethyl group’s primary alcohol functionality enables oxidation to a carboxylic acid (e.g., via Jones oxidation) or etherification, broadening synthetic utility .
- Hydroxymethyl vs. Acyl Groups: Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate () features a propionyl (-COCH₂CH₃) group at position 3.
Substituent Effects at Position 5
The methoxy group at position 5 influences electronic and steric properties:
- Methoxy (-OMe) vs. Chloro (-Cl) or Fluoro (-F):
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate () and 5-chloro derivatives (–9) exhibit electron-withdrawing halogens, which may alter π-stacking interactions or binding affinity in biological targets. Methoxy groups, being electron-donating, could enhance resonance stabilization of the indole ring .
Ester Chain Variations at Position 2
The ethyl ester (-COOEt) in the target compound contrasts with methyl esters (-COOMe) in analogs like methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate (). Ethyl esters typically confer higher lipophilicity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic stability .
Comparative Data Table
Biological Activity
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H13NO4 and a molecular weight of approximately 235.236 g/mol. Its structure includes functional groups such as hydroxymethyl, methoxy, and an ester group, which contribute to its biological properties. The indole core serves as a scaffold that facilitates interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl and methoxy groups enhance its binding affinity and specificity. This compound may induce various cellular responses depending on the target and context of interaction.
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties, making it a candidate for antibiotic development. Indole derivatives are known for their efficacy against a range of pathogens, which is critical in the context of rising antibiotic resistance.
2. Anticancer Effects
Research indicates that compounds similar to this compound can induce cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. This has been observed in studies where modifications at the indole positions significantly altered cytotoxicity profiles .
Study on Indole Derivatives
A study involving a series of indolyl-pyridinyl-propenones demonstrated that structural modifications at the indole positions significantly affected their biological activity. For instance, certain substitutions increased cytotoxicity against glioblastoma cells while maintaining good methuosis-inducing activity . This suggests that this compound could exhibit similar properties depending on its structural context.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-methoxy-1H-indole-2-carboxylate | Methoxy at position 5 | Known for anti-inflammatory properties |
| Ethyl 3-hydroxyindole | Hydroxyl group at position 3 | Exhibits unique neuroprotective effects |
| Indole-3-acetic acid | Carboxylic acid at position 3 | Plant hormone involved in growth regulation |
This table illustrates the diversity within the indole family and highlights how this compound may stand out due to its specific functional groups that could impart unique biological activities.
Q & A
Q. What are the standard synthetic routes for ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate?
The synthesis typically involves functionalization of the indole core. A common approach includes:
- Step 1 : Bromination or formylation at the 3-position of a preformed 5-methoxyindole-2-carboxylate scaffold .
- Step 2 : Subsequent reduction (e.g., using NaBH₄) or hydrolysis to introduce the hydroxymethyl group .
- Step 3 : Protection/deprotection steps (e.g., Boc groups for NH protection) to avoid side reactions .
Key conditions include inert atmospheres (N₂/Ar) and catalysts like AlCl₃ for Friedel-Crafts acylations .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Methods :
- HPLC/GC-MS : Quantify purity (>95% typical) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm, hydroxymethyl protons at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity (see crystallographic data for analogs in ).
Advanced Research Questions
Q. How can reaction yields be optimized during hydroxymethyl group introduction at the 3-position?
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DCE) improve solubility of intermediates .
- Workflow : Continuous flow reactors reduce side reactions in multi-step syntheses .
- Yield Data : Typical yields range from 40–65%; impurities arise from over-oxidation or incomplete reduction .
Q. What strategies address contradictions in reported biological activity data for indole carboxylate analogs?
-
Mechanistic Studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
-
Structural Modifications : Introduce fluorinated groups (e.g., CF₃) to enhance target selectivity and resolve activity discrepancies .
-
Table 1 : Comparative IC₅₀ values for indole derivatives against HIV integrase :
Derivative IC₅₀ (nM) Source Ethyl 5-fluoro-3-(4-F-phenyl) 12.3 Methyl 5-bromo-3-formyl 8.7
Q. How do steric and electronic effects of the hydroxymethyl group influence reactivity?
- Steric Effects : The hydroxymethyl group at C3 hinders electrophilic substitution at adjacent positions, favoring functionalization at C5 or C6 .
- Electronic Effects : Electron-donating methoxy (C5) and hydroxymethyl (C3) groups increase indole’s nucleophilicity, enhancing reactivity in Pd-catalyzed cross-couplings .
- Computational Modeling : DFT studies predict charge distribution and reactive hotspots .
Methodological Guidance
Q. What protocols are recommended for stability testing under physiological conditions?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications :
- Replace methoxy with trifluoromethoxy to evaluate hydrophobic interactions .
- Substitute hydroxymethyl with acetyl for steric tolerance analysis .
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
